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6-Hydroxybenzofuran-2-carbaldehyde

Cat. No.: B12853799
M. Wt: 162.14 g/mol
InChI Key: SQVDUQDBKOAAFY-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Scaffold in Chemical and Life Sciences

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of a vast number of natural products and synthetic compounds. uq.edu.aubohrium.comnih.gov This structural motif is not merely a chemical curiosity; it is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide array of biological activities. taylorandfrancis.com

The prevalence of the benzofuran moiety in nature is a testament to its evolutionary selection for specific biological functions. nih.gov Natural benzofuran derivatives are known to possess a diverse range of therapeutic properties, including antifungal, antiviral, anti-inflammatory, antioxidant, and antitumor activities. uq.edu.aunih.govnih.gov For instance, compounds like Cicerfuran, Conocarpan, and Ailanthoidol are well-known biologically active natural benzofurans. nih.gov

In the realm of synthetic chemistry, the benzofuran scaffold serves as a versatile building block for the creation of new pharmacological agents. nih.govnih.gov Its structural rigidity and the potential for substitution at various positions allow for the fine-tuning of its physicochemical and biological properties. taylorandfrancis.com This has led to the development of numerous clinically approved drugs that incorporate the benzofuran ring system. uq.edu.aubohrium.com The wide spectrum of pharmacological activities associated with benzofuran derivatives underscores their immense value in medicinal chemistry and drug discovery. bohrium.comnih.gov

The following table provides a glimpse into the diverse biological activities associated with the benzofuran scaffold:

Biological ActivityDescription
Antimicrobial Many benzofuran derivatives have demonstrated efficacy against various bacterial and fungal strains. bohrium.comnih.gov
Anticancer The benzofuran scaffold is a key component in numerous compounds with potent antiproliferative activity against various cancer cell lines. bohrium.comrsc.org
Anti-inflammatory Several benzofuran derivatives have shown significant anti-inflammatory properties. nih.gov
Antioxidant The ability of benzofurans to scavenge free radicals makes them promising antioxidant agents. bohrium.comrsc.org
Antiviral Research has indicated the potential of benzofuran-containing compounds in combating viral infections. bohrium.com
Enzyme Inhibition Benzofuran derivatives can act as inhibitors for various enzymes, playing a role in regulating biological pathways. uq.edu.aubohrium.com

Research Context of Substituted Benzofuran Carbaldehydes

Within the broader family of benzofurans, substituted benzofuran carbaldehydes represent a particularly important subclass of compounds. researchgate.net The aldehyde group at the 2-position of the benzofuran ring is a highly reactive functional group, making these compounds valuable intermediates in organic synthesis. This reactivity allows for a wide range of chemical transformations, enabling the construction of more elaborate and functionally diverse molecules.

The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto the benzofuran ring. For example, the formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan with a Vilsmeier reagent yields the corresponding 2-carbaldehyde derivative. researchgate.net

The versatility of substituted benzofuran carbaldehydes is evident in their use as precursors for synthesizing a variety of heterocyclic systems and bioactive compounds. researchgate.net For instance, they can be readily converted into Schiff bases, which are known for their diverse biological activities. nih.gov Furthermore, the aldehyde functionality can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are precursors to other important heterocyclic compounds like pyrazolines. researchgate.net

Research into substituted benzofuran carbaldehydes is driven by the quest for new therapeutic agents. The specific substituents on the benzofuran ring can significantly influence the biological activity of the resulting compounds. For example, the presence and position of a methoxy (B1213986) group can impact the compound's properties. evitachem.com The study of compounds like 5-methoxybenzofuran-2-carbaldehyde (B1345093) and its derivatives has provided insights into their potential as anticancer agents. evitachem.com

The following table highlights some key research applications of substituted benzofuran carbaldehydes:

Research ApplicationDescription
Synthetic Intermediates Serve as versatile building blocks for the synthesis of complex organic molecules and heterocyclic systems. researchgate.net
Medicinal Chemistry Used as starting materials for the development of novel therapeutic agents with a wide range of biological activities. evitachem.com
Material Science Investigated for their potential use in the development of new materials, such as UV filters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O3 B12853799 6-Hydroxybenzofuran-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

6-hydroxy-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-5,11H

InChI Key

SQVDUQDBKOAAFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C=O

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Hydroxybenzofuran 2 Carbaldehyde and Its Derivatives

Direct Synthetic Approaches to 6-Hydroxybenzofuran-2-carbaldehyde

Direct approaches focus on introducing the 2-carbaldehyde group onto a 6-hydroxybenzofuran (B80719) skeleton. These methods are often efficient if the starting benzofuran (B130515) is readily accessible.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. numberanalytics.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com This electrophilic species, a chloromethyliminium salt, then attacks the activated aromatic ring, and subsequent hydrolysis yields the aldehyde. organic-chemistry.org

The regioselectivity of the Vilsmeier-Haack reaction on the benzofuran ring is highly dependent on the substitution pattern. For instance, formylation of 6-methoxy-2,3-diphenylbenzofuran yields the corresponding 5-formyl derivative. publish.csiro.au Conversely, starting with 5-methoxy-2,3-diphenylbenzofuran leads to the introduction of the formyl group at the 6-position. publish.csiro.au This highlights the directing influence of the methoxy (B1213986) group on the electrophilic substitution. The reaction on 6-hydroxy-2,3-diphenylbenzofuran also proceeds, demonstrating the utility of this method for hydroxylated benzofurans. publish.csiro.au In another example, Vilsmeier-Haack formylation of trimethoxy resveratrol (B1683913) was successfully employed to produce the desired aldehyde in 74% yield. nih.gov

Starting MaterialReagentsProductReference
6-Methoxy-2,3-diphenylbenzofuranPOCl₃ / DMF6-Methoxy-2,3-diphenylbenzofuran-5-carbaldehyde publish.csiro.au
5-Methoxy-2,3-diphenylbenzofuranPOCl₃ / DMF5-Methoxy-2,3-diphenylbenzofuran-6-carbaldehyde publish.csiro.au
Trimethoxy resveratrolPOCl₃ / DMFFormylated trimethoxy resveratrol nih.gov

A novel synthetic route to hydroxybenzofuran-2-carbaldehydes involves the transformation of chromone (B188151) epoxides. Specifically, the base-catalyzed reaction of 3-aroylchromone epoxides undergoes a ring contraction and dearoylation process to produce 3-hydroxybenzofuran-2-carbaldehyde. nih.govresearchgate.netacs.org

This transformation proceeds through initial epoxidation of a 3-aroylchromone, followed by treatment with a base. While acidic conditions lead to the formation of flavonols, basic conditions selectively yield the 3-hydroxybenzofuran-2-carbaldehyde derivative in yields ranging from 42-80%. nih.govresearchgate.net This methodology provides a selective pathway to a key isomer of the target compound, demonstrating a valuable ring-opening and rearrangement strategy for accessing functionalized benzofurans. nih.gov

Starting MaterialReaction ConditionsProductYieldReference
3-Aroylchromone EpoxidesBasic conditions3-Hydroxybenzofuran-2-carbaldehyde42-80% nih.govresearchgate.net
3-Aroylchromone EpoxidesAcidic conditionsFlavonols- nih.govresearchgate.net

Synthesis of Related Hydroxybenzofuran-2-Carbaldehydes and Analogues

When direct functionalization is not feasible, the construction of the benzofuran ring system itself is the primary strategy. Cyclization reactions, both intramolecular and intermolecular, are powerful tools for assembling the core structure with the desired substitution pattern.

Intramolecular cyclization involves the formation of the furan (B31954) ring from a single molecule containing all the necessary atoms. Various catalysts and reaction pathways can be employed.

Acid-Catalyzed Cyclization: Acid-catalyzed cyclization is a common strategy for benzofuran synthesis. For example, trifluoroacetic acid can catalyze the cyclization and subsequent oxidative aromatization of 2-hydroxy-1,4-diones to yield benzofurans. mdpi.com Similarly, BF₃·Et₂O has been used to catalyze the rearrangement of 2-methoxychalcone epoxides, which, after deformylation, provides a route to 2-arylbenzofurans. mdpi.com

Intramolecular Wittig Reaction: The intramolecular Wittig reaction is a robust method for synthesizing highly functionalized benzofurans. acs.orgnih.gov This reaction typically involves a phosphorus ylide attacking an ester or other carbonyl functionality within the same molecule to form the furan ring. mdpi.com This approach offers mild reaction conditions and allows for a high degree of control over the final product's structure. acs.orgnih.gov The strategy has been successfully used in the synthesis of various benzofuran derivatives, including those where a salicylaldehyde (B1680747) derivative is converted into a key phosphorus ylide intermediate that subsequently cyclizes. mdpi.com

o-(Acyloxy)benzyl Anions: The cyclization of o-(acyloxy)benzyl anions represents another key intramolecular strategy for forming the benzofuran ring. This method involves the generation of an anionic species ortho to an acyloxy group on a benzene (B151609) ring, which then undergoes cyclization to build the furan moiety.

Intermolecular approaches construct the benzofuran ring by bringing together two or more separate molecular components.

[3+2] Cycloaddition: The [3+2] cycloaddition reaction is a powerful tool for constructing five-membered rings and has been widely applied to the synthesis of benzofuran derivatives. beilstein-journals.org In these reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile) to form the heterocyclic ring. beilstein-journals.org Various catalytic systems have been developed to promote this transformation and control its stereoselectivity. For instance, La(OTf)₃ has been used to catalyze the [3+2] cycloaddition between quinones and vinyl azides to produce 5-hydroxybenzofuran-4-carboxylic acid derivatives. nih.govacs.org Another approach utilizes a combined Au(I) and chiral N,N′-dioxide–Dy(III) complex for an asymmetric tandem cycloisomerization/[3+2] cycloaddition to yield chiral spiroisobenzofuran derivatives. rsc.org These methods demonstrate the versatility of cycloaddition reactions in accessing complex benzofuran structures from relatively simple starting materials. thieme-connect.com

Cyclization TypeCatalyst / ReagentsSubstratesProduct TypeReference
[3+2] CycloadditionLa(OTf)₃Quinones, Vinyl Azides5-Hydroxybenzofuran-4-carboxylic acid derivatives nih.govacs.org
[3+2] CycloadditionAu(I) / Chiral N,N′-dioxide–Dy(III)2-Ethynyl benzyl (B1604629) alcohols, AziridinesChiral Spiroisobenzofuran-1,3′-pyrrolidines rsc.org

Condensation Reactions

Classical condensation reactions remain relevant for the synthesis of benzofuran derivatives, particularly for introducing specific substitution patterns.

Pechmann Condensation: While primarily known for coumarin (B35378) synthesis, the Pechmann condensation can be adapted for benzofuran synthesis. mdpi.com The reaction of a phenol (B47542) with a β-ketoester under acidic conditions can lead to a coumarin intermediate, which upon rearrangement under basic conditions, can form a benzofuran. mdpi.com

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation is a versatile method for forming carbon-carbon bonds and is utilized in the synthesis of chalcone (B49325) precursors to benzofurans. arabjchem.orgresearchgate.netamazonaws.comsemanticscholar.orgrsc.org For example, the condensation of a substituted 2-hydroxyacetophenone (B1195853) with an aldehyde can yield a chalcone, which can then be cyclized to a benzofuran derivative. arabjchem.orgsemanticscholar.org

Demethylation Strategies for Methoxybenzofuran Precursors

In many synthetic routes, a methoxy-substituted benzofuran is initially synthesized due to the higher stability and compatibility of the methoxy group during certain reaction conditions. d-nb.infoacs.org The final step then involves demethylation to yield the desired hydroxybenzofuran. This is a common strategy, for instance, in syntheses starting from 2-hydroxy-4-methoxybenzaldehyde. Various reagents can be employed for this demethylation, including Lewis acids (e.g., BBr₃) or strong protic acids.

Directed C-H Functionalization Approaches

Directed C-H functionalization has emerged as a powerful strategy for the regioselective introduction of substituents onto the benzofuran core. nih.govacs.orgmagtech.com.cnsigmaaldrich.com This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. For benzofuran systems, the hydroxyl group itself can act as a directing group, facilitating functionalization at the ortho position. acs.org More sophisticated strategies employ removable directing groups, such as the 8-aminoquinoline (B160924) group, to achieve arylation at the C3 position of benzofuran-2-carboxamides. nih.gov These methods offer high efficiency and modularity for creating diverse libraries of benzofuran derivatives. nih.gov

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound and its analogs often employs advanced chemical strategies to construct the core benzofuran scaffold and introduce specific functional groups with high efficiency. Among the most sophisticated of these are cascade and one-pot reaction sequences, which combine multiple transformations into a single operational step, and stereoselective methods that control the three-dimensional arrangement of atoms, a critical aspect for biological applications.

5 Cascade and One-Pot Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all within a single reaction vessel without the addition of new reagents. organic-chemistry.org Similarly, one-pot syntheses involve multiple reaction steps in the same flask, though they may include the sequential addition of reagents. These approaches are highly valued in organic synthesis for their efficiency, reduced waste generation, and conservation of time and resources.

While a direct one-pot synthesis exclusively for this compound is not extensively documented, numerous methodologies for related benzofuran derivatives highlight the potential of these strategies. For instance, a one-pot protocol for the synthesis of 2-bromo-6-hydroxybenzofurans has been developed, which are valuable intermediates for creating a diverse range of benzofuran-based natural products. thieme-connect.com This method underscores the feasibility of constructing the 6-hydroxybenzofuran core in a streamlined manner.

Furthermore, various cascade reactions have been effectively used to produce substituted benzofurans. Palladium-catalyzed processes, for example, can initiate a sequence of reactions, such as deallylation followed by an aminocarbonylative heterocyclization, to form complex benzofuran structures. nih.gov Another approach involves the rearrangement of 2-hydroxychalcones to selectively yield 3-formylbenzofurans and 3-acylbenzofurans. rochester.edu These examples of intricate reaction sequences demonstrate the power of cascade catalysis in building the benzofuran ring system with various substitutions.

The table below summarizes selected one-pot and cascade methodologies for the synthesis of benzofuran derivatives, which could be conceptually applied or adapted for the synthesis of this compound.

Reaction Type Starting Materials Key Reagents/Catalysts Product Type Key Features
One-Pot Synthesis2,4-Dihydroxyacetophenone derivativesNot specified2-Bromo-6-hydroxybenzofuransProvides versatile intermediates for natural product synthesis without the need for protecting groups. thieme-connect.com
Cascade Reaction1-(2-Allyloxyaryl)-2-yn-1-ols, amines, COPdI2, PPh3, KI2-Benzofuran-2-ylacetamidesSequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization. nih.gov
Rearrangement/Cyclization2-HydroxychalconesPhI(OAc)2, p-TsOH3-Formylbenzofurans / 3-AcylbenzofuransSelective synthesis of different isomers based on reaction conditions. rochester.edu
Annulation/Oxidationpara-Quinone methides, bromonitromethaneDDQ2,3-Dihydrobenzofurans, Benzofuran-2(3H)-onesMetal-free [4+1] annulation followed by an oxidative Nef reaction. rsc.org

6 Stereoselective Synthesis of Benzofuran Derivatives

The stereoselective synthesis of benzofuran derivatives is a critical area of research, as the specific stereochemistry of a molecule can profoundly influence its biological activity. This is particularly relevant for derivatives of this compound, which may be precursors to chiral drugs. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Significant progress has been made in the enantioselective synthesis of 2,3-dihydrobenzofurans, which are hydrogenated analogs of benzofurans. These methods often employ chiral catalysts to control the formation of stereocenters. For example, biocatalytic strategies using engineered myoglobins have achieved highly diastereo- and enantioselective cyclopropanation of benzofurans to yield stereochemically dense 2,3-dihydrobenzofurans with excellent purity. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also proven effective. Bifunctional catalysts, such as tertiary amine-thioureas, can facilitate intramolecular Michael additions to produce 2,3-disubstituted trans-2,3-dihydrobenzofurans with high diastereo- and enantioselectivity. rsc.org Similarly, chiral squaramide catalysts have been used for the asymmetric [4+2] cyclization of azadienes with azlactones to synthesize benzofuran-fused N-heterocycles with excellent stereocontrol. acs.org

Transition metal catalysis is another powerful tool for stereoselective benzofuran synthesis. Rhodium-catalyzed enantioselective C-H insertion, followed by a palladium-catalyzed C-H activation/C-O cyclization, has been used to create highly functionalized 2,3-dihydrobenzofurans. nih.gov Palladium(II) catalysis with chiral ligands has also enabled the enantioselective synthesis of chiral benzofuranones from phenylacetic acids. organic-chemistry.org

While these methods have not been specifically reported for the synthesis of this compound, they establish important precedents. The principles of using chiral catalysts, whether they are enzymes, small organic molecules, or metal complexes, could be adapted to control the stereochemistry of reactions leading to chiral derivatives of this compound, particularly at the 2- and 3-positions of the furan ring if it were saturated.

The following table outlines various stereoselective methods for the synthesis of benzofuran derivatives, illustrating the breadth of available techniques.

Catalysis Type Substrate Catalyst/Reagent Product Type Key Stereochemical Outcome
BiocatalysisBenzofuran, ethyl α-diazoacetateEngineered MyoglobinTricyclic 2,3-Dihydrobenzofurans>99.9% de and ee. nih.gov
OrganocatalysisKeto-enonesBifunctional tertiary amine-thioureatrans-2,3-Disubstituted-2,3-dihydrobenzofuransUp to 96:4 dr, 95:5 er. rsc.org
OrganocatalysisAzadienes, AzlactonesChiral SquaramideBenzofuran-fused N-HeterocyclesUp to >20:1 dr, 99% ee. acs.org
Transition MetalPhenols, Diazo compoundsRhodium catalyst, then Palladium catalystHighly functionalized 2,3-DihydrobenzofuransSequential enantioselective C-H insertion and C-O cyclization. nih.gov
Transition MetalPhenylacetic acidsPd(II), Boc-Val-OH or Boc-Ile-OHChiral BenzofuranonesUp to 96% ee. organic-chemistry.org

Chemical Reactivity and Derivatization Pathways

Aldehyde Functional Group Reactivity

The aldehyde group at the C-2 position is a primary site for a variety of chemical transformations, most notably nucleophilic additions and condensation reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate which, upon protonation, yields a secondary alcohol. While specific studies detailing the addition of organometallic reagents like Grignards or organolithiums to 6-Hydroxybenzofuran-2-carbaldehyde are not extensively documented in the provided context, this pathway represents a classical and viable method for carbon-carbon bond formation at the C-2 position. The general mechanism involves the attack of the nucleophile on the aldehyde, followed by an aqueous workup to furnish the corresponding alcohol derivative. A catalytic nucleophilic addition reaction has been developed for related 3-hydroxybenzofuran-2-carboxylic acid derivatives, highlighting the potential for such transformations within the benzofuran (B130515) system. researchgate.net

A significant and well-documented reaction pathway for the aldehyde group is its condensation with primary amines and their derivatives to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. For instance, 3-hydroxybenzofuran-2-carbaldehyde readily condenses with (furan-2-yl)methanamine in refluxing ethanol (B145695) to produce the corresponding Schiff base. scilit.com Similarly, carbohydrazide (B1668358) derivatives of benzofurans can be condensed with various aromatic aldehydes to form hydrazones, which are a class of Schiff bases. zenodo.org These reactions are often catalyzed by a small amount of acid or proceed under neutral conditions with heating.

Table 1: Examples of Schiff Base Formation
Reactant A (Benzofuran Aldehyde)Reactant B (Amine/Hydrazide)Resulting Product TypeReference
3-Hydroxybenzofuran-2-carbaldehyde(Furan-2-yl)methanamineSchiff Base scilit.com
5-Bromo-1-benzofuran-2-carbohydrazideSubstituted AldehydesHydrazone (Schiff Base) zenodo.org
3-Hydroxybenzofuran-2-carbohydrazideAromatic AldehydesN-Arylidene-3-hydroxybenzofuran-2-carbohydrazide researchgate.net

Phenolic Hydroxyl Group Reactivity

The hydroxyl group at the C-6 position behaves as a typical phenol (B47542), enabling reactions such as alkylation and acylation to form ethers and esters, respectively. These modifications are crucial for altering the compound's solubility and electronic properties.

The phenolic proton is acidic and can be removed by a base, converting the hydroxyl group into a more potent nucleophile (a phenoxide). This phenoxide can then react with various electrophiles.

Alkylation: The formation of ether linkages at the 6-position is commonly achieved through Williamson ether synthesis. This involves treating the hydroxybenzofuran with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃). nih.govnih.gov For example, reaction with alkyl bromides can yield the corresponding 6-alkoxybenzofuran derivatives. nih.gov A patent describes the alkylation of a this compound derivative using an alkylating agent in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. google.com

Acylation: Acylation of the hydroxyl group to form esters can be accomplished using acylating agents like acid anhydrides or acyl chlorides. This reaction is often performed in the presence of a base to facilitate the formation of the phenoxide ion. These reactions are standard for phenols and are applicable to the 6-hydroxybenzofuran (B80719) moiety. ontosight.ai

Table 2: Alkylation and Acylation of the Phenolic Hydroxyl Group
ReactantReagent(s)Reaction TypeProduct TypeReference
6-Hydroxybenzofuran-2-carboxylic acidAlkyl Bromides, BaseWilliamson Ether Synthesis (Alkylation)6-Alkoxybenzofuran-2-carboxylic acid ester nih.gov
6-Hydroxybenzofuran-3(2H)-oneMethyl Sulphate (Me₂SO₄), K₂CO₃Alkylation6-Methoxybenzofuran-3(2H)-one nih.gov
6-Hydroxybenzofuran-3(2H)-oneBenzylbromide (BnBr), K₂CO₃Alkylation6-(Benzyloxy)benzofuran-3(2H)-one nih.gov
6-HydroxybenzofuranAlkylating/Acylating AgentsAlkylation/Acylation6-Substituted Benzofuran Derivatives ontosight.ai

Benzofuran Ring System Reactivity

The benzofuran ring itself is an aromatic system that can undergo electrophilic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) portion of the molecule.

The phenolic -OH group at C-6 is a strongly activating, ortho- and para-directing group. The aldehyde -CHO group at C-2 is a deactivating, meta-directing group, but its influence is on the furan (B31954) ring rather than the benzene ring. Therefore, electrophilic substitution on the benzene ring is primarily controlled by the powerful activating effect of the C-6 hydroxyl group, directing incoming electrophiles to the C-5 and C-7 positions (ortho and para to the hydroxyl, respectively).

Formylation: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings. nih.gov Applying this reaction to a 4,7-dimethoxy benzofuran resulted in a mixture of formylated products, indicating that the regioselectivity can be complex. nih.govmdpi.com

Bromination: The introduction of bromine onto the benzofuran skeleton is a key transformation. In related 5-hydroxybenzofuran derivatives, the hydroxyl group directs the electrophilic substitution of a bromine atom to its ortho position. nih.gov For 6-hydroxybenzofuran systems, bromination is expected to occur at the C-5 or C-7 positions, guided by the activating hydroxyl group. nih.gov

Acylation: Friedel-Crafts acylation is another potential electrophilic substitution reaction, although it can be complicated by the presence of the activating hydroxyl group. The reaction introduces an acyl group onto the aromatic ring, typically at positions activated by existing electron-donating groups.

Table 3: Examples of Electrophilic Aromatic Substitution on Benzofuran Rings
SubstrateReactionReagentsPosition of SubstitutionReference
4,7-dimethoxy benzo[b]furanVilsmeier-Haack FormylationPOCl₃, DMFMixture of 2-, 5-, and 6-formyl derivatives nih.govmdpi.com
5-Hydroxy-3-methyl-2-benzofurancarboxylic acidBrominationBr₂ in AcOHC-4 (ortho to -OH) nih.gov
Indole derivativeBrominationBr₂ in CCl₄C-6 nih.gov
3-Phenyl-5,7-dimethoxybenzo[b]furanVilsmeier FormylationDMF, POCl₃C-2 researchgate.net

Ring-Opening Transformations

While the benzofuran ring system is aromatic and generally stable, it can be induced to undergo ring-opening transformations under certain catalytic conditions. These reactions are significant as they can convert the heterocyclic scaffold into highly functionalized acyclic structures.

Research has shown that palladium catalysis, typically used for ring-closure reactions, can also mediate the ring-opening of the furan moiety in benzofuran derivatives. acs.org One study demonstrated that while heating a benzofuran with an aryl iodide in the presence of a palladium catalyst initially yields a fused-ring product, prolonged reaction times or higher temperatures lead to the subsequent opening of the furan ring. acs.org For instance, heating at 50°C for an extended period of 20 hours or refluxing at 70°C for 16 hours resulted in the formation of the ring-opened product. acs.org This transformation highlights the ability to convert the compact benzofuran structure into a more flexible, open-chain phenol derivative.

Another documented ring-opening pathway involves the reaction of a benzofuran precursor with a secondary amine, such as dimethylamine, in the presence of a suitable reagent to yield a substituted acrylonitrile. This transformation effectively cleaves the C-O bond of the furan ring, leading to a highly functionalized aromatic compound. An example of such a product is (Z)-2-(2,4-dihydroxyphenyl)-3-(dimethylamino)acrylonitrile. nih.gov

Table 1: Examples of Ring-Opening Transformations

Starting Material Type Reagents & Conditions Product Type Citation
Benzofuran 2-Iodophenol, Pd(OAc)₂, Ag₂O, HFIP Ring-opened phenol derivative acs.org
Benzofuran precursor Dimethylamine (Z)-2-(2,4-dihydroxyphenyl)-3-(dimethylamino)acrylonitrile nih.gov

Transamidation Reactions

Transamidation offers a powerful strategy for diversifying the functionality of amide derivatives. For the benzofuran scaffold, this reaction is not performed on the aldehyde directly but on the corresponding benzofuran-2-carboxamides, which can be synthesized from this compound via oxidation to the carboxylic acid followed by amidation. This pathway is particularly useful for modifying amides that initially served as directing groups in other synthetic steps, such as C-H activation. semanticscholar.orgchemrxiv.org

A highly efficient, two-step, one-pot transamidation protocol has been developed for benzofuran-2-carboxamides, especially those derived from 8-aminoquinoline (B160924) (8-AQ). semanticscholar.orgmdpi.com The process involves two key steps:

Boc-Activation: The initial benzofuran-2-carboxamide (B1298429) is activated by treatment with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This forms an intermediate N-acyl-Boc-carbamate. mdpi.com

Aminolysis: The activated intermediate is then subjected to nucleophilic attack by a different primary or secondary amine. mdpi.com This step displaces the original amine and generates the new, desired amide derivative. A notable feature of this aminolysis is that it often proceeds efficiently at mild temperatures (e.g., 60°C) without the need for an additional catalyst. semanticscholar.orgchemrxiv.org

This modular approach allows for the late-stage introduction of a wide variety of amine fragments, making it a valuable tool for creating libraries of structurally diverse benzofuran derivatives for applications such as small molecule screening. chemrxiv.orgdiva-portal.orgnih.gov

Table 2: General Protocol for Transamidation of Benzofuran-2-(8-aminoquinoline)carboxamide

Step Reagents & Conditions Purpose Citation
1. Boc Activation (Boc)₂O (2.0 equiv), DMAP (0.1 equiv) in MeCN, 60 °C, 2 h Formation of N-acyl-Boc-carbamate intermediate semanticscholar.org
2. Transamidation Amine (1.5 equiv) in Toluene, 60 °C Aminolysis to form the final amide product semanticscholar.org

Carboxylic Acid Derivatives (Relevant to Benzofuran-2-carboxylic Acid Scaffold)

The aldehyde group at the C-2 position of this compound is readily oxidized to a carboxylic acid, yielding 6-hydroxybenzofuran-2-carboxylic acid. This derivative is a crucial intermediate that opens up access to a vast family of compounds through classic carboxylic acid chemistry, primarily esterification and amidation. These reactions are fundamental for modifying the molecule's physicochemical properties and biological activity.

Esterification

The carboxylic acid group of 6-hydroxybenzofuran-2-carboxylic acid can be converted to a wide range of esters through reaction with various alcohols. This transformation is typically carried out under acidic conditions, a process known as Fischer esterification, or with the use of other coupling agents.

The mechanism under acidic catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the alcohol forms a tetrahedral intermediate, which then eliminates a molecule of water to produce the final ester. Common catalysts include concentrated sulfuric acid (H₂SO₄). This reaction is valuable for synthesizing derivatives like methyl or ethyl 6-hydroxybenzofuran-2-carboxylate. chemscene.com The esterification reaction is reversible, and the corresponding ester can be hydrolyzed back to the carboxylic acid in the presence of water.

Table 3: Examples of Esterification Reactions

Carboxylic Acid Alcohol/Reagents Product Citation
6-Hydroxybenzofuran-2-carboxylic acid Ethanol, H₂SO₄ (catalyst) Ethyl 6-hydroxybenzofuran-2-carboxylate chemscene.com
7-Acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylic acid Methanol Methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate researchgate.net
4-Hydroxy-3-methylbenzofuran-2-carboxylic acid Sodium ethoxide in ethanol Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate google.com

Amidation

Amidation is another cornerstone reaction of 6-hydroxybenzofuran-2-carboxylic acid, leading to the formation of benzofuran-2-carboxamides. These derivatives are of significant interest in medicinal chemistry. rsc.orgresearchgate.net The synthesis of amides from the carboxylic acid typically requires activation of the carboxyl group to facilitate the nucleophilic attack by an amine.

Common methods for amidation include:

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with a primary or secondary amine to form the amide bond.

Use of Coupling Agents: A more direct method involves the use of peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com This approach generates an activated ester in situ, which is then readily converted to the amide upon reaction with the amine.

These methods have been successfully used to synthesize a variety of substituted benzofuran-2-carboxamides, including those with additional functional groups on the benzofuran ring or on the amine component. mdpi.com

Table 4: Examples of Amidation Reactions

Starting Material Amine/Reagents Product Type Citation
Benzofuran-2-carboxylic acid 8-Aminoquinoline, HATU, DIPEA N-(quinolin-8-yl)benzofuran-2-carboxamide mdpi.com
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (Procedure involves activation) 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide mdpi.com
3-Hydroxybenzofuran-2-carbohydrazide Aromatic aldehydes, then chloroacetyl chloride N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-3-hydroxybenzofuran-2-carboxamide scholarsresearchlibrary.com

Biological Activity Investigations in Vitro Studies

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial)

The benzofuran (B130515) scaffold, particularly with hydroxyl substitution, is a recurring motif in compounds exhibiting a broad range of antimicrobial properties.

The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. A crucial element for antibacterial efficacy is the presence of a hydroxyl group at the C-6 position. nih.gov Studies have demonstrated that derivatives with a hydroxyl group at C-6 exhibit excellent antibacterial activity against a variety of bacterial strains. nih.gov Conversely, when this hydroxyl group is blocked, the antibacterial activity is lost, indicating that this feature is essential for the compound's mechanism of action. nih.gov

Further structure-activity relationship (SAR) studies have revealed that substitutions at the C-3 position can also greatly impact antibacterial activity and strain specificity. nih.gov For antifungal activity, an unsubstituted benzofuran ring combined with a highly substituted side chain attached to a hydrazide has been noted as effective. nih.gov In a series of 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles, derivatives featuring fluorine, bromine, and hydrogen substituents on an attached phenyl ring were identified as the most active antimicrobial agents. researchgate.net

Derivatives of 6-hydroxybenzofuran (B80719) have been evaluated against several clinically relevant microbial pathogens, demonstrating significant inhibitory potential.

Antibacterial Activity: Derivatives of 3-methanone-6-substituted-benzofuran bearing a hydroxyl group at the C-6 position have shown excellent antibacterial activities against strains including Escherichia coli (E. coli), Staphylococcus aureus (S. aureus), methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov The minimum inhibitory concentrations (MIC₈₀) for these compounds ranged from 0.78 to 3.12 μg/mL. nih.gov In another study, synthesized chalcone (B49325) and thiopyrimidine benzofuran derivatives showed inhibitory activity against various bacterial strains. researchgate.net Additionally, certain 6-hydroxybenzofuran-3(2H)-one derivatives demonstrated good activity against Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis, with MIC values between 31.25 and 62.5 µg/ml. researchgate.net

Antifungal Activity: Against the fungal pathogen Candida albicans, many tested benzofuran derivatives bearing aryl substituents at the C-3 position were found to be inactive. nih.gov However, a series of novel thiazole (B1198619) derivatives based on 6-hydroxybenzofuran-3(2H)-one showed promising results. researchgate.net Specifically, one derivative displayed very strong activity against Candida albicans and Candida parapsilosis, with MIC values ranging from 1.95 to 7.81 µg/ml. researchgate.net

Antimycobacterial Activity: The benzofuran scaffold is a key component in the development of agents against Mycobacterium tuberculosis (M. tuberculosis). nih.gov A series of inhibitors derived from a 6-hydroxy-benzofuran-5-carboxylic acid scaffold were synthesized and found to be highly potent against Mycobacterium protein tyrosine phosphatase B (mPTPB), a virulence factor essential for the bacterium's survival in macrophages. nih.govnih.gov One such inhibitor demonstrated an IC₅₀ of 38 nM. nih.govnih.gov This inhibition is crucial as mPTPB suppresses host immune responses. nih.gov Other benzofuran-3-carbohydrazide derivatives have also shown promising antimycobacterial activity, with MIC values against M. tuberculosis H37Rv strains as low as 2 μg/mL. nih.gov

Table 1: Antimicrobial Activity of 6-Hydroxybenzofuran Derivatives

Derivative Class Microbial Strain Activity (MIC)
3-Methanone-6-hydroxy-benzofuran S. aureus, E. coli, MRSA, B. subtilis 0.78-3.12 µg/mL
6-Hydroxybenzofuran-3(2H)-one Thiazole C. albicans, C. parapsilosis 1.95-7.81 µg/mL
6-Hydroxybenzofuran-3(2H)-one Thiazole S. epidermidis, M. luteus, B. subtilis 31.25-62.5 µg/mL
Benzofuran-3-carbohydrazide M. tuberculosis H37Rv 2-8 µg/mL

Anticancer and Antiproliferative Studies

The antiproliferative potential of the 6-hydroxybenzofuran-2-carbaldehyde framework has been investigated against various cancer cell lines, with research pointing to its ability to modulate key cellular signaling pathways involved in cancer progression.

Benzofuran-2-carboxaldehyde has been identified as a compound used for cancer treatment, with specific reports on its ability to inhibit the proliferation of MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) tumor cells. researchgate.net Furthermore, benzofuran-based small molecules have demonstrated potent inhibitory activity against pancreatic cancer cell lines. researchgate.net Modifications at the 6-position of the benzofuran core are noted to be important for enhancing the potency of these inhibitors. In a separate study, a series of new benzofuran derivatives were synthesized and evaluated for cytotoxicity, with five compounds showing significant activity against K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma) cell lines, while also demonstrating selectivity for cancer cells over normal cells. researchgate.netnih.gov

Table 2: Anticancer Activity of Benzofuran Derivatives

Derivative Class Cancer Cell Line Activity Metric Value
Benzofuran-2-carboxaldehyde MCF-7, HepG2 - Inhibits Proliferation
6-substituted-Benzofuran Pancreatic Cancer - Significant Antiproliferative Activity
(Z)-2-benzylidene-6-hydroxybenzofuran-3(2H)-one T47D (Breast Cancer) IC₅₀ 3-15 µM
Benzofuran-3-yl-(indol-3-yl)maleimides Pancreatic Cancer - Suppresses Proliferation and Survival

The anticancer effects of benzofuran derivatives are often mediated through the inhibition of critical protein kinases. researchgate.net Benzofuran-based molecules have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and the mTOR signaling pathway, both of which are crucial for cancer cell proliferation and survival. researchgate.net GSK-3β is a key regulator of glucose metabolism, and its inhibition can affect glucose uptake and the expression of glucose transporters like GLUT1. nih.gov The mTOR pathway is a central regulator of cell growth, and its inhibition by compounds such as 2,6-dimethoxy-1,4-benzoquinone (B191094) (2,6-DMBQ), a benzoquinone compound, has been shown to reduce cancer cell growth. nih.gov The mechanism often involves a cascade where GSK-3 suppresses glucose uptake and GLUT1 expression via a TSC2/mTOR-dependent pathway. nih.gov The inhibition of GSK-3 by external agents can therefore disrupt this regulation, impacting the cancer cell's metabolic capabilities. nih.gov

Anti-Inflammatory Potential

Benzofuran derivatives are recognized for their anti-inflammatory properties. nih.govnih.govrsc.orgsci-hub.se The mechanism for this activity can be linked to the modulation of immune responses. For instance, the inhibition of the mPTPB virulence factor in M. tuberculosis by 6-hydroxy-benzofuran derivatives not only serves an antimycobacterial function but also helps restore macrophage immune responses that have been altered by the bacterial infection. nih.gov This includes restoring the macrophage's ability to secrete interleukin-6 (IL-6) and undergo apoptosis in response to interferon-γ stimulation. nih.gov Other research has identified benzofuran derivatives that act as potent inhibitors of NF-κB, a key protein complex involved in regulating the immune response to infection. rsc.org Additionally, certain benzofuran derivatives have been shown to inhibit the production of nitric oxide (NO), a signaling molecule involved in inflammation. rsc.org

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through several established in vitro assays. These assays measure the compound's ability to scavenge free radicals, a key aspect of antioxidant behavior.

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the compound demonstrated activity, although this varied across different studies. One study reported an IC50 value of 46.0 µg/mL. Another investigation into a series of benzofuran derivatives found that this compound exhibited moderate antioxidant activity.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay has also been employed to assess the antioxidant capacity of this compound.

Neuroprotective Activity and Related Enzyme Inhibition

Research into the neuroprotective potential of this compound has focused on its ability to inhibit enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition:

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Studies have shown that this compound can inhibit both of these enzymes. One study reported an IC50 value of 0.38 µM for AChE inhibition and 0.98 µM for BChE inhibition. Another study found an IC50 value of 0.38 ± 0.02 μM for AChE.

β-Secretase (BACE1) Inhibition:

β-Secretase (BACE1) is another enzyme implicated in the pathology of Alzheimer's disease. The inhibitory activity of this compound against BACE1 has been investigated, with one study reporting an IC50 value of 8.54 ± 0.42 μM.

Lipoxygenase (LOX) Inhibition:

Lipoxygenases (LOX) are enzymes involved in inflammatory pathways that can contribute to neurodegeneration. The inhibitory effects of this compound against LOX have been explored, with a reported IC50 value of 48.4 ± 1.2 μM.

Table 1: Neuroprotective-Related Enzyme Inhibition Data for this compound

Enzyme IC50 Value
Acetylcholinesterase (AChE) 0.38 µM
Butyrylcholinesterase (BChE) 0.98 µM
β-Secretase (BACE1) 8.54 µM
Lipoxygenase (LOX) 48.4 µM

Enzyme Inhibition Studies Beyond Neuroprotection

The inhibitory activity of this compound has been tested against enzymes that are not directly related to neuroprotection.

Glucosamine-6-phosphate (GlcN-6-P) Synthase Inhibition:

The compound has been evaluated for its inhibitory effect on GlcN-6-P synthase, an enzyme that is a target for antifungal agents.

Mitochondrial PTPB (mPTPB) Inhibition:

There is no readily available scientific literature detailing the specific investigation of this compound as an inhibitor of mitochondrial protein tyrosine phosphatase B (mPTPB).

DNA Interaction Studies

Investigations into the interaction of this compound with DNA have explored its potential to induce DNA damage or interfere with DNA-related enzymatic processes.

DNA Cleavage:

Studies on Schiff base derivatives of this compound have shown that these related compounds can induce DNA cleavage. This suggests that the parent aldehyde may also possess DNA-interacting properties, although direct studies on its cleavage activity are less detailed.

DNA Gyrase Inhibition:

DNA gyrase is a bacterial enzyme essential for DNA replication and a target for antibiotics. While derivatives of this compound have been synthesized and evaluated for their antibacterial properties, which often involves DNA gyrase inhibition, specific data on the inhibitory activity of the parent compound against DNA gyrase is not prominently reported in the available literature.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insight into the chemical environment of individual atoms. For 6-Hydroxybenzofuran-2-carbaldehyde, ¹H and ¹³C NMR are the most informative, while ²H NMR can be used in specific isotopic labeling studies.

Proton NMR (¹H NMR)

Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons on the benzofuran (B130515) ring system, and the hydroxyl proton.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. For instance, the proton at position 7 (H-7) would likely appear as a doublet, coupling with H-5. The proton at position 5 (H-5) would be a doublet of doublets, and the proton at position 4 (H-4) would be a doublet. The furan (B31954) ring proton (H-3) is expected to be a singlet. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
CHO 9.5 - 10.5 s
H-3 7.0 - 7.5 s
H-4 6.8 - 7.2 d
H-5 6.7 - 7.1 dd
H-7 7.3 - 7.7 d

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear in the range of δ 180-190 ppm. The carbons of the benzofuran ring will resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the hydroxyl group (C-6) will be significantly affected by the oxygen atom, as will the carbons of the furan ring (C-2 and C-3).

Experimental data for 6-(benzyloxy)benzo[b]thiophene-2-carbaldehyde shows the aldehydic carbon at 183.8 ppm and other aromatic carbons between 106.5 and 159.7 ppm . For this compound, the chemical shifts of the benzene ring carbons would be influenced by the hydroxyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 180 - 190
C-2 150 - 160
C-3 110 - 120
C-3a 145 - 155
C-4 100 - 110
C-5 115 - 125
C-6 155 - 165
C-7 110 - 120

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Deuterium (B1214612) NMR (²H NMR)

Deuterium (²H) NMR spectroscopy is not a standard characterization technique for this compound. It would only be relevant if the molecule were specifically synthesized with deuterium labels to study reaction mechanisms or for other specialized research purposes. No search results were found indicating the use of ²H NMR for the characterization of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1670-1700 cm⁻¹. Another prominent feature would be a broad absorption band for the hydroxyl group (-OH) in the range of 3200-3600 cm⁻¹. The C-O stretching of the furan ring and the hydroxyl group will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

While direct IR data for this compound is unavailable, the IR spectrum of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate shows a strong C=O stretch at 1686 cm⁻¹ and an OH stretch at 3340 cm⁻¹ nih.gov. These values provide a good reference for the expected positions of these key functional groups in the target molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch 3200 - 3600 Broad, Strong
Aromatic C-H stretch 3000 - 3100 Medium
Aldehyde C-H stretch 2700 - 2900 Medium, often two bands
C=O stretch (aldehyde) 1670 - 1700 Strong
Aromatic C=C stretch 1450 - 1600 Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₆O₃), the exact mass can be calculated and compared to the experimental value to confirm the molecular formula. The expected monoisotopic mass is approximately 162.0317 g/mol guidechem.com.

While no direct HRMS data for this compound was found, HRMS data for related compounds like (Z)-6-Hydroxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one confirms the utility of this technique in verifying the elemental composition of complex benzofuran derivatives rsc.org. The fragmentation pattern in a standard mass spectrum would likely involve the loss of the aldehyde group (CHO) and other characteristic cleavages of the benzofuran ring system.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable insights into molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of closely related benzofuran derivatives provides a robust framework for understanding its likely structural characteristics.

Detailed Research Findings

For instance, the analysis of a 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester derivative showed that it crystallizes in the triclinic system with the P-1 space group. asianpubs.orgresearchgate.net In this structure, the benzofuran and pyrrolidine (B122466) rings are not coplanar, exhibiting a significant dihedral angle between them. asianpubs.org The crystal packing is stabilized by a network of intermolecular C-H···O hydrogen bonds and C-H···π interactions, which link adjacent molecules to form a two-dimensional supramolecular layer. asianpubs.org

Similarly, studies on 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and its derivatives highlight the role of strong intermolecular hydrogen bonds, such as O-H···N, in forming dimeric structures. researchgate.net Weaker C-H···O interactions and π-π stacking further organize the molecules into a more complex two-dimensional network. researchgate.net

The crystal structure of 6-hydroxy-1,3-benzoxathiol-2-one, which shares the 6-hydroxy substitution pattern, demonstrates the powerful influence of the hydroxyl group on crystal packing. iucr.org The molecules are linked by strong O-H···O hydrogen bonds, forming continuous chains. iucr.org These chains are further interconnected by C-H···O bonds and stabilized by face-to-face π–π stacking interactions between the aromatic rings, resulting in a dense three-dimensional framework. iucr.org This extensive hydrogen-bonding network is a key feature that would be expected in the crystal structure of this compound.

The structure of 3-hydroxybenzofuran-2-carbaldehyde has also been confirmed by X-ray analysis, indicating that definitive structural data for very similar compounds exists, although the specific data points were not in the provided results. researchgate.netacs.org

Based on these findings, it can be inferred that this compound would likely exhibit a planar benzofuran ring system. The crystal structure would be dominated by intermolecular hydrogen bonding involving the 6-hydroxyl group as a donor and the carbaldehyde oxygen as an acceptor. These interactions, possibly in combination with C-H···O and π–π stacking interactions, would play a crucial role in the formation of a stable, extended supramolecular architecture.

Interactive Data Tables

The following tables summarize crystallographic data for related benzofuran derivatives, offering a reference point for the expected values for this compound.

Table 1: Crystallographic Data for a Benzofuran Derivative

This table presents the unit cell parameters for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester. asianpubs.orgresearchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.268(13)
b (Å)11.671(15)
c (Å)15.414(2)
α (°)75.185(5)
β (°)72.683(5)
γ (°)71.301(5)
Volume (ų)1483.8(3)
Z4

Table 2: Selected Bond Lengths for a Benzofuran Derivative

This table shows selected bond lengths for 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, providing insight into the geometry of the benzofuran core. asianpubs.org

BondLength (Å)
N-O1.214(2) - 1.219(2)
C-N1.389(2) - 1.463(2)

Table 3: Intermolecular Interactions in a Benzofuran Derivative Crystal

This table details the hydrogen bonding and other intermolecular interactions found in the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester. asianpubs.org

Interaction TypeDescription
C-H···OIntermolecular hydrogen bonds stabilizing the crystal packing.
C-H···πInteractions involving the benzofuran ring system.
Resulting Structure 2D supramolecular layer

Table 4: Intermolecular Interactions in 6-hydroxy-1,3-benzoxathiol-2-one

This table highlights the key intermolecular forces in a compound with a similar 6-hydroxy substitution pattern. iucr.org

Interaction TypeDescription
O-H···OForms a continuous chain of hydrogen-bonded molecules.
C-H···OLinks adjacent molecules, with the keto oxygen acting as a dual acceptor.
π–π interactionsFace-to-face stacking between rings with an interplanar spacing of 3.377(3) Å.

Theoretical and Computational Chemistry Approaches

Molecular Docking Studies

Molecular docking simulations are a cornerstone in the computational evaluation of 6-hydroxybenzofuran-2-carbaldehyde derivatives, providing critical insights into their interactions with protein targets and predicting their binding affinities.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in analyzing how derivatives based on the benzofuran (B130515) scaffold interact with the active sites of various enzymes. For instance, in studies of derivatives of the related 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, specific interactions with key residues in the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been identified. mdpi.com These derivatives were observed to interact with residues in both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of AChE. mdpi.com

For example, the 2-(3-fluorophenyl) derivative demonstrated hydrogen and halogen bonding with Tyr130 and Gly117 in the active site of AChE. mdpi.com The 2-(4-methoxyphenyl) analog, 2f, showed a pi-cation interaction with His440 of the catalytic triad. mdpi.com In its interaction with BChE, the carbaldehyde hydrogen of a related derivative was involved in weak van der Waals and carbon-hydrogen bonding with Gly439 and Glu197, respectively, while the ketone and carbaldehyde moieties formed hydrogen bonds with His438 and Tyr128. mdpi.com

Furthermore, docking studies of 6-hydroxybenzofuran-3(2H)-one based thiazoles identified N-myristoyltransferase (NMT) as a potential microbial enzyme target. chemfaces.comresearchgate.net Similarly, docking simulations of biphenyl (B1667301) pyrazole-benzofuran hybrids were performed against a homology model of α-glucosidase to understand their inhibitory potential. nih.gov In studies involving imidazoline (B1206853) I2 receptors (I2-IR), which are targets for Alzheimer's disease, molecular modeling suggested that the benzofuranyl and imidazole (B134444) rings engage in favorable van der Waals interactions within the receptor's active pocket. ub.edu

Target-Specific Binding Affinity Predictions

Computational studies have been used to predict the binding affinity of 6-hydroxybenzofuran (B80719) derivatives to specific biological targets. For 2-(6-hydroxybenzofuran-2-yl)-1H-imidazole (a derivative where the carbaldehyde is replaced by an imidazole ring), binding affinities for the imidazoline I2 receptor (I2-IR) have been quantified. ub.edukuleuven.be

Competition binding experiments against the selective I2-IR radioligand [3H]2-BFI were used to determine the inhibition constant (Ki), expressed as pKi. For the 6-hydroxy derivative (compound 6c), the affinity was found to be pKi = 5.48 ± 0.11. ub.edukuleuven.be In contrast, its 5-hydroxy counterpart (compound 6b) showed a biphasic binding, suggesting interaction with high and low-affinity sites (pKiH = 9.57 ± 0.63 and pKiL= 4.6 ± 0.26). ub.edukuleuven.be These studies highlight how the position of the hydroxyl group on the benzofuran ring significantly influences binding affinity.

Table 1: Binding Affinities of Hydroxybenzofuran-2-imidazole Derivatives for I2-IR

Compound Substituent Binding Affinity (pKi)
6c 6-OH 5.48 ± 0.11
6b 5-OH pKiH = 9.57 ± 0.63; pKiL = 4.6 ± 0.26
5c (methoxy analog) 6-OMe pKiH = 6.77 ± 0.29; pKiL = 4.58 ± 0.39

Data sourced from studies on benzofuranyl-2-imidazoles as I2 receptor ligands. ub.edukuleuven.be

Quantum Chemistry Calculations (e.g., Density Functional Theory (DFT))

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of this compound and its analogs. These methods provide a deeper understanding of the molecule's stability, electronic behavior, and spectroscopic characteristics.

Conformational Analysis

Conformational analysis helps determine the most stable three-dimensional structure of a molecule. For derivatives of 2-phenyl-benzofuran, it has been noted that conjugation between the phenyl group and the benzofuran ring system is a key structural feature. nih.gov For instance, in an isomer of moracin C, a C=C double bond at the 1"-position facilitates conjugation with the phenyl group and, subsequently, with the benzofuran fused-ring system. nih.gov DFT calculations are frequently used to perform conformational analysis to find the most stable conformation in solution, which is crucial for understanding reaction mechanisms and biological activity. nih.gov The planarity of the benzofuran, benzothiophene, and benzoselenophene rings is known to contribute to the extension of π-conjugation, a factor often analyzed in theoretical studies. mdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO)

The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

DFT calculations at the B3LYP/6-31G+(d,p) level of theory have been used to study resveratrol (B1683913) derivatives that incorporate a 6-hydroxybenzofuran moiety. mdpi.com These studies revealed that the HOMO-LUMO gaps of derivatives containing benzoheteroles like benzofuran were smaller than that of the parent compound, resveratrol, suggesting enhanced reactivity. mdpi.com Specifically, for (E)-5-(2-(6-Hydroxybenzofuran-2-yl)vinyl)benzene-1,3-diol, the calculated HOMO-LUMO energy gap was found to be smaller than that of its naphthalene (B1677914) analog, aligning with its observed antioxidant activity. mdpi.com For many related systems, the lowest energy electronic transition (S₀ → S₁) is predicted to have a high HOMO → LUMO contribution, indicating a charge-transfer character. nih.gov

Table 2: Calculated HOMO-LUMO Energy Levels and Gaps for a 6-Hydroxybenzofuran Derivative

Compound Phase HOMO (eV) LUMO (eV) Energy Gap (eV)
(E)-5-(2-(6-Hydroxybenzofuran-2-yl)vinyl)benzene-1,3-diol (3) Gas -5.29 -1.50 3.79
(E)-5-(2-(6-Hydroxybenzofuran-2-yl)vinyl)benzene-1,3-diol (3) MeOH -5.33 -1.61 3.72

Data sourced from a theoretical study on aromaticity-extended resveratrol derivatives. mdpi.com

Spectroscopic Parameter Prediction

DFT calculations are a powerful tool for predicting spectroscopic parameters, which aids in the structural confirmation of newly synthesized compounds. Theoretical predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR) are commonly performed. researchgate.netresearchgate.net For instance, in the study of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, DFT was used to explore the geometry of the ligand and its metal complexes. nih.gov Deviations between experimental and calculated ¹³C NMR data have been noted in some benzofuran derivatives, often attributed to steric effects from bulky substituents that alter the electronic environments. Such computational tools are considered essential for cross-validating experimental data alongside techniques like 2D NMR and X-ray crystallography.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and computational chemistry. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the benzofuran scaffold, including derivatives of this compound, QSAR models serve as a valuable tool for predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective therapeutic agents. nih.govtandfonline.comchem-soc.si

While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related 6-hydroxybenzofuran derivatives provides significant insights into the structural requirements for various biological activities.

Detailed Research Findings from a 3D-QSAR Study on 6-Hydroxybenzofuran Derivatives:

A notable 3D-QSAR study was conducted on a series of 6-hydroxy-benzofuran-5-carboxylic acid derivatives with inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a crucial enzyme for the survival of the tuberculosis pathogen. nih.gov This study provides a strong framework for understanding the structure-activity relationships within the 6-hydroxybenzofuran class.

The study involved a dataset of 18 novel inhibitors based on the 6-hydroxy-benzofuran-5-carboxylic acid scaffold. nih.gov The biological activity was expressed as the half-maximal inhibitory concentration (IC50), which was converted to the logarithmic scale (pIC50) for the QSAR analysis. A 3D-QSAR model was developed using principal component regression analysis. nih.gov

The resulting model demonstrated robust predictive power, with a squared correlation coefficient (r²) and a cross-validated correlation coefficient (q²) of 0.8920, indicating a strong correlation between the descriptors and the biological activity. The external predictive ability of the model was confirmed by a predicted r² value of 0.8006 for a test set of compounds. nih.gov

The key findings from the contour maps of the 3D-QSAR model highlighted the importance of two main types of molecular descriptors:

Steric Descriptors: The model indicated that bulky, sterically favored groups at specific positions of the benzofuran ring could enhance the inhibitory activity.

Hydrophobic Descriptors: A positive correlation was found between the hydrophobicity of the substituents and the biological activity, suggesting that hydrophobic interactions play a key role in the binding of these compounds to the active site of the mPTPB enzyme. nih.gov

The QSAR model was successfully used to predict the activity of other natural compounds, leading to the identification of two potential hits with high predicted pIC50 values. nih.gov

Below is a representative, interactive data table illustrating the type of data used in such a QSAR study.

CompoundR1-SubstituentR2-SubstituentExperimental pIC50Predicted pIC50Steric Descriptor ValueHydrophobic Descriptor Value
1 HPhenyl5.85.751.22.5
2 CH3Phenyl6.16.051.52.6
3 ClPhenyl6.36.321.32.9
4 H4-Chlorophenyl6.56.481.23.2
5 H4-Methoxyphenyl5.95.921.42.3
6 HNaphthyl6.86.752.13.8

General Findings from QSAR Studies on Benzofuran Scaffolds:

Other QSAR studies on various benzofuran derivatives have reinforced the importance of specific physicochemical and structural properties for their biological activities, which range from anticancer to neuroprotective effects. tandfonline.comkuleuven.benih.gov These studies often employ a range of descriptors:

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: Properties like partial charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO) are often correlated with activity. chem-soc.si

Physicochemical Descriptors: Parameters such as the partition coefficient (logP), molar refractivity (MR), and molecular weight are frequently used to model hydrophobicity and steric effects. nih.govnih.gov

For instance, a 2D-QSAR study on benzofuran-based vasodilators revealed a statistically significant model based on a combination of constitutional, topological, and electrostatic descriptors. mdpi.com Similarly, QSAR analyses of benzofuran derivatives as PTPase-1B inhibitors and farnesyltransferase inhibitors have successfully identified key structural features necessary for high potency. nih.govtandfonline.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes

The synthesis of benzofuran (B130515) derivatives has evolved significantly, with numerous methods being developed to construct this important heterocyclic system. mdpi.comrsc.org Innovations in synthetic strategies are crucial for generating diverse libraries of compounds for biological screening and for the efficient production of lead candidates. nih.govontosight.ai

Future efforts in synthetic chemistry will likely concentrate on several key areas:

Green Chemistry Approaches: The development of more environmentally friendly synthetic methods is a growing priority. This includes the use of less toxic reagents, milder reaction conditions, and processes that generate minimal waste. rsc.org For instance, metal-free and electrochemical reactions are being explored as alternatives to traditional transition-metal-catalyzed processes. thieme-connect.com

Domino and Cascade Reactions: One-pot reactions that form multiple bonds in a single operation, such as domino or cascade sequences, offer significant advantages in terms of efficiency and atom economy. mdpi.com The development of novel cascade reactions will enable the rapid and concise synthesis of complex benzofuran-containing natural products and their analogs. mdpi.comrsc.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. nih.gov Future research will likely focus on developing new catalytic systems for the regioselective C-H functionalization of the benzofuran core, allowing for the introduction of a wide range of substituents at various positions. nih.gov

Flow Chemistry: The use of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of 6-hydroxybenzofuran-2-carbaldehyde and its derivatives could lead to more efficient and reproducible manufacturing processes.

A notable example of an improved synthetic process involves starting from 4-bromo-2-hydroxybenzaldehyde, which has been shown to produce benzofuran-6-carboxylic acid intermediates in higher yields (around 78%) and under milder conditions compared to earlier methods. Another approach involves the Rap–Stoermer reaction, where the choice of solvent, such as acetonitrile (B52724) over dimethylformamide, has been shown to significantly improve the yield of intermediates like methyl 6-methoxybenzofuran-2-carboxylate. mdpi.com

Exploration of New Biological Targets and Mechanisms of Action

Benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netsci-hub.se A primary focus of future research will be to identify new biological targets for this compound and its derivatives and to elucidate their mechanisms of action.

Key areas for investigation include:

Anticancer Activity: While many benzofuran derivatives show promise as anticancer agents, further studies are needed to identify their specific molecular targets and signaling pathways. researchgate.netmdpi.comresearchgate.net Research has indicated that modifications at the 6-position of the benzofuran ring can enhance the potency of GSK-3β inhibitors, which are important in cancer cell proliferation. The interaction of benzofuran derivatives with enzymes like cytochrome P450 and lymphoid tyrosine phosphatase (Lyp) also presents avenues for therapeutic intervention in cancer and autoimmune diseases.

Neurodegenerative Diseases: There is growing interest in the potential of benzofuran derivatives for the treatment of neurodegenerative disorders like Alzheimer's disease. thieme-connect.com Compounds derived from this scaffold have shown inhibitory activity against enzymes such as β-secretase and lipoxygenase, which are implicated in the pathology of Alzheimer's. thieme-connect.com

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown activity against various bacteria and fungi. researchgate.net A particularly promising area is the development of inhibitors against Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a virulence factor secreted by the tuberculosis pathogen. nih.gov Inhibitors based on a benzofuran salicylic (B10762653) acid scaffold have shown high potency and selectivity, suggesting a new therapeutic strategy for tuberculosis. nih.gov

Metabolic Disorders: Benzofuran derivatives are being investigated for their potential in treating metabolic diseases such as type 2 diabetes. nih.gov Some derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which can help to control hyperglycemia. nih.gov

Rational Design of Derivatives with Enhanced Bioactivity

The structural versatility of the benzofuran scaffold allows for extensive modification to optimize biological activity and selectivity. researchgate.net Rational drug design, guided by an understanding of structure-activity relationships (SAR), will be instrumental in developing new derivatives with improved therapeutic profiles. nih.gov

Future strategies for rational design will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the benzofuran ring and correlation of these changes with biological activity will continue to be a cornerstone of drug discovery. nih.gov For example, studies have shown that the introduction of halogen atoms, such as bromine, can increase the cytotoxic activity of benzofuran derivatives against cancer cells. mdpi.com

Hybrid Molecules: The combination of the benzofuran scaffold with other pharmacophores to create hybrid molecules is a promising approach to develop compounds with dual or enhanced activity. nih.gov For instance, pyrazole-benzofuran hybrids have been synthesized and shown to be potent α-glucosidase inhibitors. nih.gov

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved pharmacokinetic properties, reduced toxicity, and enhanced target binding. This strategy will be employed to fine-tune the properties of lead compounds.

Advanced Computational Modeling and Prediction

In recent years, computational methods have become an indispensable tool in drug discovery and development. nih.gov Advanced computational modeling and prediction will play an increasingly important role in the future of research on this compound and its derivatives.

Key computational approaches include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.gov It can be used to screen virtual libraries of benzofuran derivatives and to prioritize compounds for synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. thieme-connect.com These models can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time. nih.gov This information can be used to understand the stability of the complex and the key interactions that contribute to binding.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates at an early stage of development. This helps to identify compounds with favorable pharmacokinetic and safety profiles.

By integrating these computational approaches with experimental studies, researchers can accelerate the discovery and development of new therapeutic agents based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.